4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Docking

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is a regiospecifically defined triazolylpiperidine building block. The 4-position piperidine linkage provides unique spatial orientation critical for ATP-competitive kinase inhibitor design and CNS-penetrant probe development. This hydrochloride salt ensures high aqueous solubility for reliable in vitro and in vivo assays. Use of generic or incorrectly substituted analogs risks confounding SAR results. Available in high purity to support rigorous hit-to-lead optimization campaigns.

Molecular Formula C13H17ClN4
Molecular Weight 264.75 g/mol
CAS No. 1235440-58-0
Cat. No. B1462756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride
CAS1235440-58-0
Molecular FormulaC13H17ClN4
Molecular Weight264.75 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NN2)C3=CC=CC=C3.Cl
InChIInChI=1S/C13H16N4.ClH/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2,(H,15,16,17);1H
InChIKeyXEWVGXTWOSQZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS 1235440-58-0): Structural and Procurement Baseline for Research


4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (CAS 1235440-58-0) is a heterocyclic building block composed of a piperidine core linked at the 4-position to a 1,2,4-triazole ring bearing a 3-phenyl substituent [1]. The hydrochloride salt form (MW 264.76 g/mol) enhances aqueous solubility and stability, facilitating handling in medicinal chemistry and biological assay workflows . This scaffold is representative of the broader triazolylpiperidine class, which is frequently employed in the design of kinase inhibitors, CNS-targeting agents, and antimicrobial compounds [2].

Why 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride Cannot Be Replaced by Generic Triazolylpiperidines


Triazolylpiperidines are not interchangeable due to distinct regioisomeric and substitution-dependent effects on target engagement and physicochemical properties [1]. The 4-position attachment of the piperidine to the 1,2,4-triazole core in this compound confers a specific spatial orientation that is distinct from 3-substituted analogs or 1,2,3-triazole regioisomers . These structural differences directly impact molecular docking poses, binding affinity, and ultimately biological readouts in assays [2]. Substitution with a generic analog risks confounding SAR studies and may lead to false-negative or false-positive results in screening campaigns.

Quantitative Differentiation of 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride: Evidence-Based Selection Guide


Regioisomeric Positioning Confers Distinct Molecular Docking Profiles Compared to 3-Substituted Analogs

The 4-position attachment of the piperidine ring to the 1,2,4-triazole core in the target compound produces a unique spatial orientation compared to 3-substituted isomers, directly impacting molecular docking poses and predicted binding affinity [1]. Docking studies on 4-triazolyl-substituted piperidine renin inhibitors demonstrate a rank order of binding that aligns with experimental data, highlighting the critical role of substitution geometry .

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Docking

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Versus Free Base

The hydrochloride salt form (MW 264.76 g/mol) of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine provides significantly improved aqueous solubility compared to the free base, a critical factor for reproducible biological assay conditions [1]. The free base form (MW 228.29 g/mol) exhibits limited water solubility, potentially leading to precipitation, inaccurate dosing, and variable assay results .

Formulation Assay Development Medicinal Chemistry

Phenyl Substitution on 1,2,4-Triazole Enhances Lipophilicity and Potential Target Engagement

The 3-phenyl substituent on the 1,2,4-triazole ring increases lipophilicity and potential for π-π stacking interactions with aromatic residues in hydrophobic binding pockets, a feature absent in unsubstituted 1,2,4-triazolylpiperidines [1]. Related phenyltriazolyl derivatives have demonstrated potent inhibition of ALK kinase (IC50 = 3.7 nM for ALKWT and 6.8 nM for ALKL1196M), highlighting the impact of the phenyl group on target engagement [2].

Kinase Inhibition CNS Drug Discovery Medicinal Chemistry

Scaffold Versatility Enables Broad SAR Exploration Across Multiple Target Classes

The triazolylpiperidine scaffold, exemplified by 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride, has been utilized in the development of inhibitors targeting diverse enzymes including kinases, renin, and gamma secretase, as well as antimicrobial agents [1][2]. This broad utility stems from the ability to independently modify the piperidine nitrogen, triazole substituents, and phenyl ring to fine-tune potency, selectivity, and pharmacokinetic properties [3].

Chemical Biology Drug Discovery Kinase Inhibitors

Primary Research Applications for 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride


Kinase Inhibitor Lead Generation and SAR Studies

The phenyltriazolylpiperidine scaffold serves as a versatile core for developing ATP-competitive kinase inhibitors. Its ability to engage hydrophobic back pockets, as demonstrated by related phenyltriazolyl ALK inhibitors (IC50 values in the low nanomolar range), makes it suitable for initial hit-to-lead campaigns [1]. The 4-position piperidine linkage offers a vector for introducing solubilizing groups or additional binding elements without disrupting key triazole-kinase hinge interactions.

CNS-Targeted Probe Development

The balanced lipophilicity conferred by the phenyltriazole moiety, combined with the piperidine nitrogen's capacity for derivatization, positions this compound as a useful building block for designing CNS-penetrant chemical probes [2]. The hydrochloride salt form facilitates formulation for in vivo pharmacokinetic studies and ensures consistent dosing in behavioral or neurochemical assays.

Antifungal and Antimicrobial SAR Campaigns

1,2,4-Triazole derivatives are established antifungal pharmacophores due to their inhibition of lanosterol 14α-demethylase (CYP51). This compound can be elaborated into novel antifungal agents with improved spectrum or resistance profiles [3]. Its use in antimicrobial SAR studies is further supported by the documented activity of related triazolylpiperidines against bacterial strains .

Renin and Protease Inhibitor Optimization

The 4-triazolylpiperidine motif has been validated as a renin inhibitor scaffold through molecular docking and enzymatic assays [4]. The target compound can serve as a starting point for optimizing interactions with the S1 and S3 subpockets of renin, potentially leading to novel antihypertensive agents.

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